molecular formula C20H25N5O2 B3007122 9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847858-93-9

9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B3007122
CAS RN: 847858-93-9
M. Wt: 367.453
InChI Key: GBIROQVPAJJVPJ-UHFFFAOYSA-N
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Description

The compound is a derivative of purine and contains a 3,5-dimethylphenyl group . Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The 3,5-dimethylphenyl group is a derivative of phenol with two methyl groups at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, purine derivatives can be synthesized through various methods . For example, pleuromutilin derivatives were synthesized as inhibitors against Staphylococcus aureus .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine component of the molecule would consist of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The 3,5-dimethylphenyl component would consist of a six-membered benzene ring with two methyl groups .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Research has explored the potential of derivatives of purine-2,6-dione, similar to the mentioned compound, as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have been studied for their antidepressant and anxiolytic properties, indicating their relevance in psychotropic activity research (Chłoń-Rzepa et al., 2013).

Adenosine Receptors Affinity

Studies have shown that certain pyrimido and tetrahydropyrazino purinediones exhibit affinity for adenosine receptors (ARs). This includes research on the structural activity relationship and binding modes of these compounds, which can differ in their affinities for various AR subtypes and species (Szymańska et al., 2016).

In Vivo Interactions

The interactions of vinyl chloride with rat-liver DNA have been studied, identifying compounds structurally related to purines and pyrimidines as derivatives formed in these reactions. This has implications for understanding the biochemical interactions of similar compounds (Green & Hathway, 1978).

5-HT1A Receptor Ligands

Research into arylpiperazine derivatives of pyrimido[2,1-f]purine, closely related to the mentioned compound, has shown these derivatives to have high affinity for 5-HT1A and alpha(1) receptors. This research is significant for developing potential treatments for neurological and psychiatric disorders (Jurczyk et al., 2004).

properties

IUPAC Name

9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-6-23-18(26)16-17(22(5)20(23)27)21-19-24(10-14(4)11-25(16)19)15-8-12(2)7-13(3)9-15/h7-9,14H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIROQVPAJJVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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